N-[2-(octylsulfonyl)ethyl]hexadecanamide
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Overview
Description
N-[2-(octylsulfonyl)ethyl]hexadecanamide is a synthetic organic compound characterized by its unique structure, which includes an octylsulfonyl group attached to an ethyl chain, which in turn is connected to a hexadecanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octylsulfonyl)ethyl]hexadecanamide typically involves a multi-step process. One common method includes the reaction of hexadecanamide with 2-bromoethyl octyl sulfone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(octylsulfonyl)ethyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(octylsulfonyl)ethyl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(octylsulfonyl)ethyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The amide moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-oxohexadecyl)amino]ethyl]octadecanamide
- N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecanamide
- N-[2-[(4-morpholinyl)ethyl]hexadecanamide
Uniqueness
N-[2-(octylsulfonyl)ethyl]hexadecanamide is unique due to the presence of the octylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H53NO3S |
---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N-(2-octylsulfonylethyl)hexadecanamide |
InChI |
InChI=1S/C26H53NO3S/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(28)27-23-25-31(29,30)24-21-19-10-8-6-4-2/h3-25H2,1-2H3,(H,27,28) |
InChI Key |
YEAYAVKCYNIMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
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